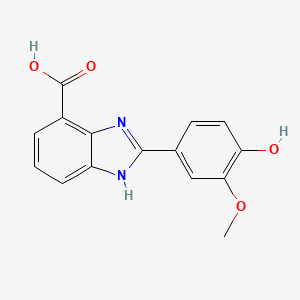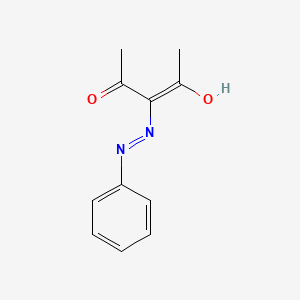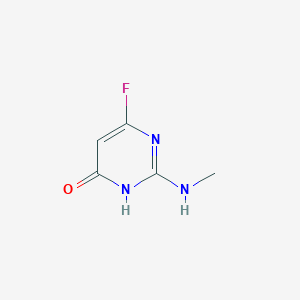
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
Vue d'ensemble
Description
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is a chemical compound that has been studied for its potential anticancer properties . It is a derivative of 2,4-diamino-5-methyleneaminopyrimidine, which has been shown to have antiproliferative activity .
Synthesis Analysis
The synthesis of 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine derivatives involves a ring-opening strategy . In one study, 25 novel 2,4-diamino-5-methyleneaminopyrimidine derivatives were designed and synthesized .Molecular Structure Analysis
The molecular structure of 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine is based on the 2,4-diamino-5-methyleneaminopyrimidine scaffold . This scaffold has been found to have potential for further investigation to explore novel anticancer agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine derivatives are complex and involve multiple steps . These reactions include Knoevenagel condensation, Pinner reactions, and cyclization .Applications De Recherche Scientifique
Subheading Inhibition of Microbial Growth
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine and its derivatives demonstrate inhibitory effects on the growth of various microorganisms, including Streptococcus faecalis, Lactobacillus arabinosus, and Escherichia coli. These compounds interfere with the pyrimidine metabolism of the microorganisms, showcasing their potential as antimicrobial agents (Roy, Ghosh, & Guha, 1961).
DNA Damage and Repair
Subheading Role in DNA Damage and Repair Mechanisms
Formamidopyrimidines like 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine are formed in DNA by various damaging agents and can be repaired by specific DNA glycosylases. The measurement of these compounds in DNA is crucial for understanding their biological significance and the mechanisms of DNA repair (Jaruga, Kırkalı, & Dizdaroglu, 2008).
Corrosion Inhibition
Subheading Corrosion Inhibition in Industrial Applications
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine has been evaluated as a corrosion inhibitor for mild steel in acidic mediums. The compound's effectiveness in preventing corrosion is attributed to its adsorption on the metal surface, making it a candidate for applications in corrosion protection (Yıldız, 2018).
Neurochemical Research
Subheading Impact on Neurotransmitter Synthesis
The compound's interference with the synthesis of reduced biopterins affects the function of cerebral tryptophan-5-hydroxylase in vivo. Despite reducing the biopterin pool in the brain, it does not affect the hydroxylation of L-tryptophan or the level of 5-hydroxytryptamine, highlighting the complexity of its role in neurotransmitter synthesis (Em & Whitacre, 1981).
Inhibition of Enzymatic Processes
Subheading Inhibition of GTP Cyclohydrolase I
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is known to inhibit GTP cyclohydrolase I, a crucial enzyme in the synthesis of tetrahydrobiopterin. The compound's dual mechanism of inhibition involves direct competition with the substrate and emulation of tetrahydrobiopterin's feedback inhibition system, providing insights into its regulatory effects on enzymatic processes (Xie, Smith, & Gross, 1998).
Spectroscopic Analysis
Subheading Insights from Spectroscopic Studies
Spectrophotometric and vibrational analyses of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine provide insights into its molecular structure and dynamics. Studies involving FT-IR and FT-Raman spectra, alongside DFT simulations, offer a comprehensive understanding of the compound's properties and potential applications in various fields (Subramanian, Anbarasan, & Manimegalai, 2009).
Orientations Futures
The future directions for research on 2,4-diamino-5-(formylamino)-6-hydroxypyrimidine derivatives are promising. The 2,4-diamino-5-methyleneaminopyrimidine scaffold has potential for further investigation to explore novel anticancer agents . Additionally, these compounds could be studied for their potential as antibacterial agents .
Propriétés
IUPAC Name |
N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1H,(H,8,11)(H5,6,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWEHKVKUSJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199090 | |
| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine | |
CAS RN |
51093-31-3 | |
| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



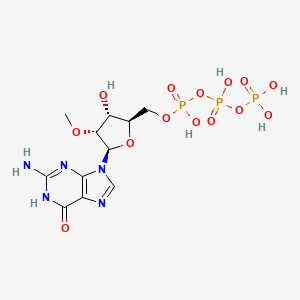
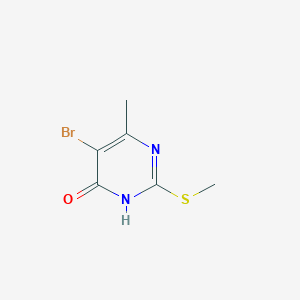
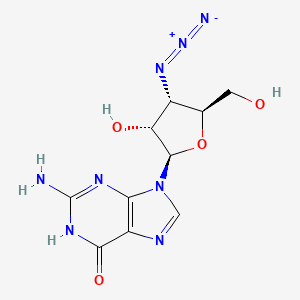
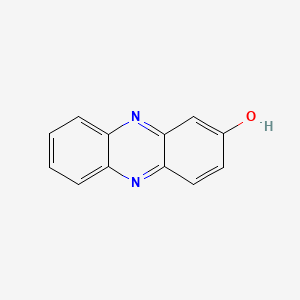
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
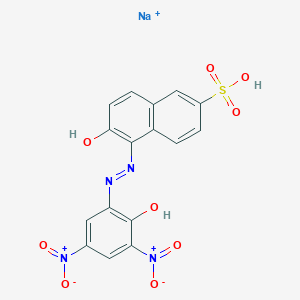
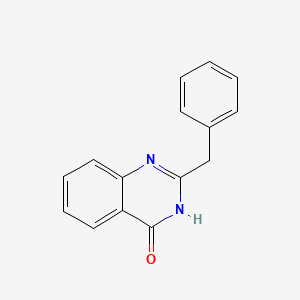
![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)
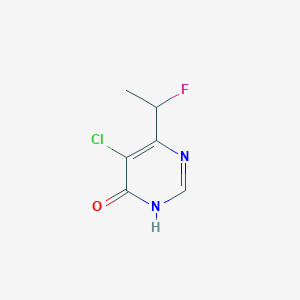
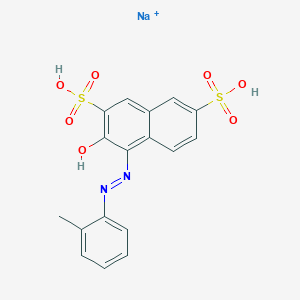
![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)
